Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

Description

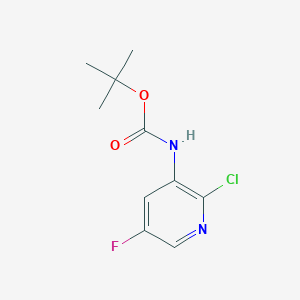

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the pyridine ring at position 3, with chlorine and fluorine substituents at positions 2 and 5, respectively. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical agents targeting kinases or other biological targets where halogenated pyridines are critical . The Boc group serves to protect the amine functionality during multi-step syntheses, enabling selective reactivity at other sites of the molecule.

Properties

IUPAC Name |

tert-butyl N-(2-chloro-5-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMRFTOJNOBPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate typically involves the reaction of 2-chloro-5-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent decomposition of the reactants and products. The reaction can be represented as follows:

2-chloro-5-fluoropyridine+tert-butyl chloroformate→tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Hydrolysis: Corresponding amine and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in synthetic chemistry.

Biology

The compound is studied for its potential biological activities, particularly its interactions with biological molecules. Initial investigations suggest that it may possess inhibitory effects on specific enzymes or receptors, which could lead to significant biological outcomes.

Medicine

This compound is being explored for its potential use in drug development. Its structural characteristics may contribute to pharmacological activity, making it a candidate for targeting various diseases through specific biological pathways. For instance, it could serve as a lead compound in the design of new therapeutic agents aimed at enzyme inhibition or receptor modulation.

A comparative analysis of similar compounds can provide insights into how structural variations affect biological activity. Below is a table summarizing the potential inhibitory effects of structurally related compounds:

| Compound Name | Halogen Substituent | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Chlorine/Fluorine | TBD | Intermediate in pharmaceutical synthesis |

| Tert-butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate | Chlorine/Fluorine | TBD | Significant enzyme inhibition |

| Tert-butyl (2-(2-bromo-pyridin-3-yl)carbamate) | Bromine | TBD | Similar framework with different halogen |

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The structural and functional diversity of tert-butyl carbamate derivatives arises from variations in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects : The target compound’s 2-Cl and 5-F substituents enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) . In contrast, the trimethoxy analog exhibits electron-donating effects, reducing reactivity toward electrophiles.

- Boronated Analog : The boronate group enables participation in cross-coupling reactions, a feature absent in the target compound but critical for synthesizing biaryl structures.

Biological Activity

Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂ClFN₂O₂

- Molecular Weight : Approximately 246.66 g/mol

- CAS Number : 2385480-98-6

- Physical State : Solid, stable under inert atmospheric conditions

- Storage Conditions : Recommended at temperatures between 2°C and 8°C

The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a tert-butyl carbamate functional group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

The mechanism of action of this compound involves its binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects depending on the pathway involved. For instance, it may act as an inhibitor or modulator of key enzymatic pathways, which is crucial for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it may affect pathways related to cancer progression or microbial infections.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways critical for cellular responses. Such interactions can lead to alterations in cell proliferation, apoptosis, and other vital processes.

- Pharmacological Applications : Given its structural characteristics, the compound is being explored as a lead compound in drug discovery efforts targeting specific diseases, including cancer and infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative analysis with similar compounds reveals how variations in halogen substitution and position on the pyridine ring affect reactivity and biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | C₁₀H₁₂ClFN₂O₂ | Similar structure but different substitution pattern |

| Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate | C₁₀H₁₂BrFN₂O₂ | Contains bromine instead of chlorine |

| Tert-butyl (2-methylpyridin-3-yl)carbamate | C₉H₁₃N₂O₂ | Lacks halogen substituents; different biological properties |

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate, and how is the product characterized?

- Synthetic Routes :

- Fluorination : Introduce fluorine using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions (e.g., anhydrous solvent, inert atmosphere) .

- Carbamate Formation : React the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the tert-butoxycarbonyl (Boc) protecting group .

- Characterization :

- Spectroscopy : Use H/C NMR to confirm substitution patterns and purity. Fluorine chemical shifts (~-120 to -140 ppm in F NMR) help verify fluorination .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and molecular geometry (e.g., using SHELX or Mercury software) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy :

- H NMR identifies protons adjacent to electronegative groups (e.g., fluorine and chlorine).

- F NMR confirms fluorine presence and environment (chemical shifts sensitive to substituents) .

Advanced Research Questions

Q. How can crystallographic software like SHELX and Mercury analyze molecular interactions in this compound?

- Structure Refinement (SHELX) :

- Use SHELXL for small-molecule refinement. Key parameters include displacement ellipsoids for thermal motion and R-factors to assess model accuracy .

- Analyze hydrogen bonds (e.g., N–H···O=C) and halogen interactions (Cl···π) in crystal lattices .

- Visualization (Mercury) :

- Overlay multiple structures to compare conformational flexibility.

- Generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., F···H or Cl···H interactions) .

Q. What role does this carbamate play in Diels-Alder reactions, and how can its reactivity be optimized?

- Diels-Alder Applications :

- The compound acts as a dienophile or "chameleon" diene due to its electron-deficient pyridine ring. React with electron-rich dienophiles (e.g., anthracene derivatives) under thermal or Lewis acid-catalyzed conditions .

- Optimization Strategies :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysts : Employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the pyridine ring .

Q. How can computational modeling predict the reactivity and stability of this carbamate derivative?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions.

- Simulate transition states for Diels-Alder reactions to identify steric/electronic barriers .

- Molecular Dynamics (MD) :

- Model solvation effects on conformational stability (e.g., tert-butyl group rotation barriers in solution) .

Q. What are the key considerations for analyzing hydrogen and halogen bonding in its crystal structures?

- Hydrogen Bonds :

- Measure N–H···O=C distances (typically 2.8–3.2 Å) and angles (>120°) using Mercury. Compare with Cambridge Structural Database (CSD) benchmarks .

- Halogen Bonds :

- Cl···π interactions (3.3–3.5 Å) can stabilize crystal packing. Use electrostatic potential maps to identify σ-hole regions on chlorine .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.